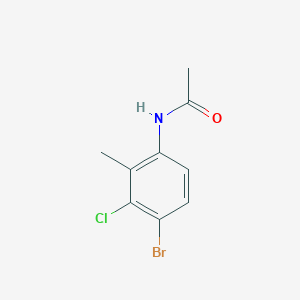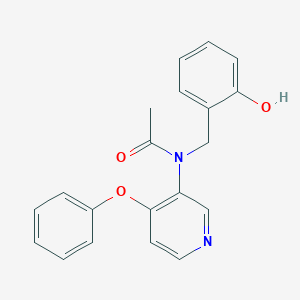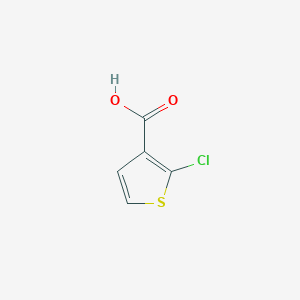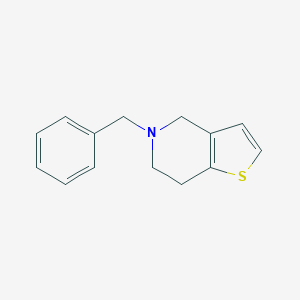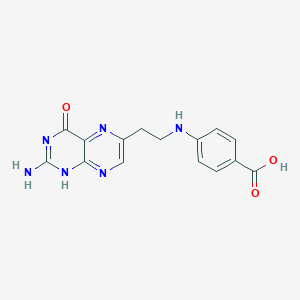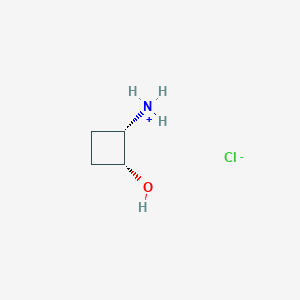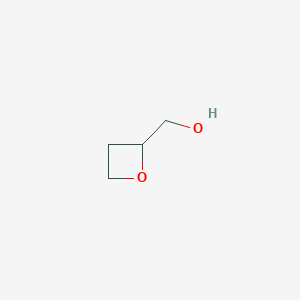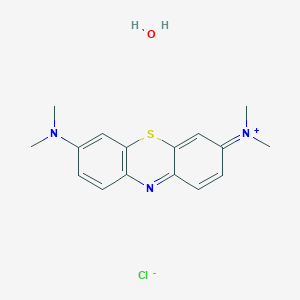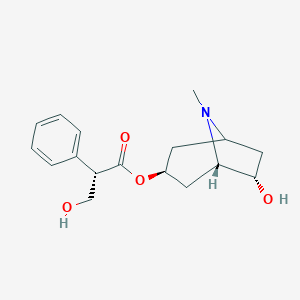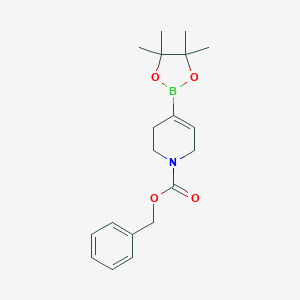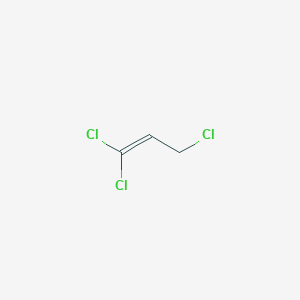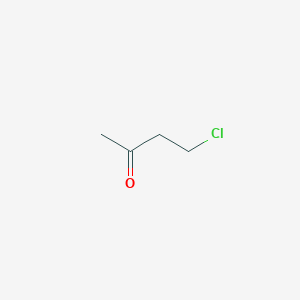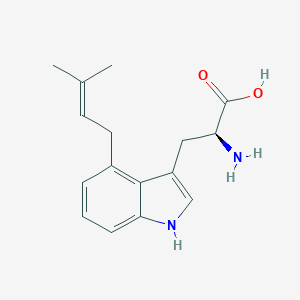
4-(3-Methylbut-2-enyl)-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methylbut-2-enyl)-L-tryptophan zwitterion is an amino acid zwitterion arising from transfer of a proton from the carboxy to the amino group of this compound; major species at pH 7.3. It is a tautomer of a this compound.
Scientific Research Applications
Tryptophan Lyase (NosL) and Radical Mediated Transformations
Tryptophan lyase (NosL) is a radical S-adenosyl-l-methionine (SAM) enzyme that catalyzes transformations involving l-tryptophan. It demonstrates the versatility of the 5'-deoxyadenosyl radical in its chemistry, including hydrogen atom abstraction and double bond addition. This highlights the potential of NosL in various radical-mediated synthetic applications (Bhandari, Fedoseyenko, & Begley, 2016).
Electrochemical Sensor for L-Tryptophan Detection
A novel electrochemical sensor for L-tryptophan detection utilizes a molecularly imprinted copolymer (MIP) and ionic liquid functionalized multi-walled carbon nanotubes. This sensor exhibits high sensitivity and specificity for L-tryptophan, indicating its potential for precise detection in various applications (Xia, Zhao, & Zeng, 2020).
Pharmacological Targeting of Tryptophan Metabolism
L-Tryptophan metabolism involves the production of bioactive molecules that act in various organs. The enzymes, metabolites, and receptors involved offer numerous therapeutic targets, suggesting a wide range of potential pharmacological applications in treating neurological, metabolic, psychiatric, and intestinal disorders (Modoux, Rolhion, Mani, & Sokol, 2020).
L-Tryptophan Production Enhancement in Escherichia coli
Advancements in metabolic engineering have enabled the efficient production of L-tryptophan in Escherichia coli. Techniques include inactivating the tryptophan attenuator and swapping the tryptophan operon promoter, which has significantly increased L-tryptophan production, showing potential for large-scale biosynthesis applications (Gu, Yang, Kang, Wang, & Qi, 2012).
Metabolic Engineering for L-Tryptophan Production
Comprehensive metabolic engineering strategies have been developed for L-tryptophan production in E. coli. These include modifying carbon source uptake, by-product formation, regulatory factors, and biosynthesis pathways, contributing to the sustainable and cost-effective microbial synthesis of L-tryptophan (Liu, Bilal, Luo, Zhao, & Iqbal, 2019).
Properties
CAS No. |
29702-35-0 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)6-7-11-4-3-5-14-15(11)12(9-18-14)8-13(17)16(19)20/h3-6,9,13,18H,7-8,17H2,1-2H3,(H,19,20)/t13-/m0/s1 |
InChI Key |
MZSPRSJAOSKAAT-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)[O-])[NH3+])C |
SMILES |
CC(=CCC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N)C |
Canonical SMILES |
CC(=CCC1=C2C(=CC=C1)NC=C2CC(C(=O)[O-])[NH3+])C |
Synonyms |
4-(3-Methyl-2-butenyl)-(L-tryptophan); L-4-(3-Methyl-2-butenyl)-tryptophan; _x000B_4-(3-Methyl-2-buten-1-yl)-L-tryptophan; 4-(3-Methyl-2-butenyl)tryptophan; 4-(γ,γ-Dimethylallyl)-L-tryptophan; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)
